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Compound of Interest

Compound Name: Chrysogine

Cat. No.: B2519729

Technical Guide to the Chrysogine Pigment
Introduction

Chrysogine is a yellow pigment classified as a quinazolinone alkaloid. It is a well-known
secondary metabolite produced by the filamentous fungus Penicillium chrysogenum, the same
species famous for its production of penicillin.[1][2][3][4] First isolated and characterized in
1973 by Hikino et al., chrysogine is one of the most abundant metabolites found in the culture
broth of P. chrysogenum, alongside [3-lactams.[1][2][3] While its biological function is not fully
elucidated, it is believed to play a role in protecting the fungus from environmental stressors
like ultraviolet (UV) radiation.[1][2] This technical guide provides a comprehensive overview of
the known physical and chemical properties, biosynthetic pathway, and relevant experimental
protocols for the study of chrysogine.

Chemical and Physical Properties

Chrysogine is a small molecule with the IUPAC name 2-[(1S)-1-hydroxyethyl]-3H-quinazolin-4-
one.[5] While extensive experimental data on its physical properties are not widely published,
its fundamental chemical characteristics have been established through computational analysis
and mass spectrometry.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of chrysogine based
on available data.
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Property Value Source
Molecular Formula C10H10N202 PubChem[5]
Molecular Weight 190.20 g/mol PubChem[5]
Exact Mass 190.074227566 Da PubChem[5]
2-[(1S)-1-hydroxyethyl]-3H-
IUPAC Name [_( ) ) Y yethyl PubChem|[5]
quinazolin-4-one
Computed XLogP3-AA 0.4 PubChem|[5]
Hydrogen Bond Donors 2 PubChem[5]
Hydrogen Bond Acceptors 3 PubChem[5]
Precursor m/z: 191.0814
Mass Spec (LC-MS) PubChem[5]
(IM+H]*)
Precursor m/z: 189.0669511
Mass Spec (Other MS) PubChem|[5]

(IM-H]7)

Note: Specific experimental data for properties such as melting point, boiling point, and
guantitative solubility in various solvents are not readily available in the reviewed scientific
literature. Similarly, detailed UV/Vis absorption maxima (Amax) and comprehensive *H and 13C
NMR spectral data assignments have not been detailed in the accessible literature.

Biosynthesis Pathway of Chrysogine

The biosynthesis of chrysogine in P. chrysogenum is a complex, highly branched pathway
originating from the condensation of two primary metabolites: anthranilic acid and alanine.[1][3]
[4] The process is orchestrated by a dedicated biosynthetic gene cluster (BGC) containing
several key enzymes. The central enzyme is a dimodular nonribosomal peptide synthetase
(NRPS) known as ChyA.[1][2][4]

The pathway proceeds as follows:

 NRPS-mediated Condensation: The NRPS enzyme, ChyA, activates and condenses
anthranilic acid and L-alanine to form the initial intermediate, 2-(2-
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aminopropanamido)benzoic acid.[1][3][4]

e Branching and Modification: Following the initial condensation, the pathway is highly
branched, leading to the formation of at least 13 chrysogine-related compounds.[1][3][4]

o Key Enzymatic Steps: The gene cluster includes genes for other crucial enzymes that modify
the intermediates:

o ChyE (Malonyltransferase): Involved in the addition of malonyl groups.
o ChyD (Amidase) & ChyC: Participate in amidation reactions.
o ChyH & ChyM: Catalyze oxidation reactions.[2][4]

e Final Ring Closure: Chrysogine itself is believed to be formed through a spontaneous ring
closure of an oxidized precursor.[6]

This intricate pathway highlights the complex metabolic engineering potential within P.
chrysogenum.

Chrysogine Biosynthesis Pathway

\::, Chrysogine (Cmpd 1)
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Chrysogine biosynthetic pathway in P. chrysogenum.

Biological Role and Activity

As a pigment, chrysogine likely serves to protect P. chrysogenum from damage caused by UV
radiation, a common function for secondary metabolites in fungi.[1][2] Despite the potent
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bioactivities of many fungal pigments, studies have shown that chrysogine lacks significant
antimicrobial or anticancer activity.[1] However, a related compound produced by P.
chrysogenum, N-pyruvoylanthranilamide, has been reported to possess antiauxin activity.[1][2]
At present, there is no evidence to suggest chrysogine is involved in specific cell signaling
pathways in mammalian systems, making it a low-priority candidate for novel drug development
in its native form.

Experimental Protocols

The isolation and characterization of chrysogine rely on standard natural product chemistry
workflows. The following sections detail a composite methodology based on literature reports.

[2]14]

Isolation and Purification of Chrysogine

This protocol outlines the steps from fungal culture to the purification of chrysogine using
preparative High-Performance Liquid Chromatography (HPLC).

Step 1: Fungal Fermentation

 Inoculum Preparation: Prepare a spore suspension (~5 x 10% spores/mL) of Penicillium
chrysogenum from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).

e Seed Culture: Inoculate a seed medium (e.g., Yeast Nitrogen Base with glucose) and
incubate at 25°C with shaking (180-200 rpm) for 24-48 hours.

e Production Culture: Transfer the seed culture to a larger volume of a secondary metabolite
production medium (e.g., Potato Dextrose Broth or a defined SMP medium). Incubate for 48-
96 hours at 25-27°C with agitation. Chrysogine production is typically highest during the
stationary phase of growth.[2]

Step 2: Extraction

e Harvesting: Separate the fungal biomass from the culture broth by filtration through
cheesecloth or a suitable filter paper (e.g., GF/C).
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 Clarification: Centrifuge the culture filtrate at high speed (e.g., 10,000 x g for 15 minutes) to
remove any remaining cells and debris.

e Liquid-Liquid Extraction (Optional): If required, perform a liquid-liquid extraction of the
clarified supernatant with an organic solvent such as ethyl acetate. Combine the organic
phases and evaporate to dryness under reduced pressure.

o Direct Injection: For many HPLC applications, the clarified culture supernatant can be
directly filtered through a 0.2 or 0.45 um syringe filter prior to analysis.

Step 3: Preparative HPLC Purification

o System Preparation: Use a preparative HPLC system equipped with a C18 column and a
photodiode array (PDA) or UV/Vis detector.

» Mobile Phase: Prepare a mobile phase consisting of Buffer A (e.g., water with 0.1%
trifluoroacetic acid or formic acid) and Buffer B (e.g., acetonitrile or methanol with 0.1% acid).
Filter and degas both buffers.

o Sample Preparation: Re-dissolve the dried extract or use the filtered supernatant. Ensure the
sample is fully dissolved and free of particulates.

o Chromatography:

[e]

Equilibrate the column with a starting mixture of Buffer A and B (e.g., 95:5).

o

Inject the sample onto the column.

[¢]

Elute the compounds using a linear gradient, increasing the concentration of Buffer B over
time (e.g., 5% to 95% Buffer B over 40 minutes).

[¢]

Monitor the elution profile at a suitable wavelength (e.g., 254 nm, 280 nm, or a specific
maximum if known).

o Fraction Collection: Collect fractions corresponding to the peaks observed in the
chromatogram. The yellow color of chrysogine can aid in identifying the correct fractions.
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» Purity Analysis & Final Steps: Analyze the collected fractions for purity using analytical
HPLC. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation
to obtain pure chrysogine.

Structural Characterization

e Mass Spectrometry (MS): Confirm the molecular weight and formula of the purified
compound using high-resolution mass spectrometry (HRMS), typically via ESI-QTOF or
Orbitrap analysis.

* Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure by performing *H
NMR, 13C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments. The sample should
be dissolved in a suitable deuterated solvent (e.g., MeOD, DMSO-ds).
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Isolation & Characterization Workflow for Chrysogine
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General workflow for chrysogine isolation and analysis.
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Conclusion

Chrysogine is a significant, yet under-characterized, metabolite of Penicillium chrysogenum.
While its physical properties require more detailed experimental investigation, its complex
biosynthetic pathway has been largely elucidated, offering a fascinating case study in fungal
metabolic engineering. The protocols outlined in this guide provide a solid foundation for
researchers aiming to isolate and study this yellow pigment and its related compounds,
potentially unlocking further insights into the metabolic landscape of one of biotechnology's
most important microorganisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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